N-(butan-2-yl)quinolin-6-amine

MAO-A inhibition Neurochemistry Antidepressant

Select N-(butan-2-yl)quinolin-6-amine (1248916-43-9) for your MAO research. Its sec-butyl group confers unique dual MAO-A (IC50 65 nM) and MAO-B (IC50 20 nM) inhibition with a 3.25 selectivity ratio, enabling isoform studies without extreme bias. This 6-aminoquinoline derivative minimizes off-target BuChE interference (IC50 16,600 nM). Procure in 95-98% purity for reproducible enzymatic assays and SAR campaigns.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B7869739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)quinolin-6-amine
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C13H16N2/c1-3-10(2)15-12-6-7-13-11(9-12)5-4-8-14-13/h4-10,15H,3H2,1-2H3
InChIKeyGUOVNROZCTYNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9): A Quinoline-Derived Monoamine Oxidase Inhibitor for Neuroscience and Drug Discovery Procurement


N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9), also known as N-(sec-butyl)quinolin-6-amine, is a heterocyclic aromatic amine belonging to the 6-aminoquinoline class. It is characterized by a quinoline core with a sec-butyl substituent at the 6-amino position (molecular formula C13H16N2; molecular weight 200.28 g/mol) . This compound has been identified as an inhibitor of human monoamine oxidase A (MAO-A) and B (MAO-B), as well as equine butyrylcholinesterase (BuChE), based on curated bioactivity data in public databases [1]. It is commercially available from multiple suppliers with specified purity (95-98%) for research use .

Why N-(butan-2-yl)quinolin-6-amine Cannot Be Substituted with Generic 6-Aminoquinolines: A Procurement Risk Analysis


Substitution with unsubstituted 6-aminoquinoline (CAS 580-15-4) or other 6-aminoquinoline derivatives is not scientifically justified because the sec-butyl substituent at the 6-amino position critically modulates target engagement and selectivity. Unsubstituted 6-aminoquinoline exhibits weak or negligible MAO inhibition (IC50 >10 µM against Plasmodium falciparum, with limited reported MAO activity) , whereas N-(butan-2-yl)quinolin-6-amine demonstrates nanomolar potency against both MAO-A and MAO-B isoforms [1]. The sec-butyl group enhances lipophilicity and binding pocket complementarity, a structure-activity relationship (SAR) principle well-established for quinoline-based MAO inhibitors [2]. Generic substitution without this specific N-alkylation would invalidate the quantitative inhibition profile detailed below, compromising experimental reproducibility and biological relevance.

N-(butan-2-yl)quinolin-6-amine: Quantitative Differentiation Against Reference Inhibitors and Analogous Quinoline Derivatives


MAO-A Inhibition Potency: 65 nM IC50 Compared to Reference Inhibitors

N-(butan-2-yl)quinolin-6-amine inhibits human recombinant MAO-A with an IC50 of 65 nM [1]. In the same assay format (kynuramine substrate, 20 min incubation), the reference MAO-A inhibitor clorgyline exhibits IC50 values ranging from 2.99 nM to 19.5 nM [2][3], making this compound approximately 3- to 20-fold less potent than clorgyline. Compared to other MAO-A inhibitors, it is 93-fold more potent than moclobemide (IC50 = 6,061 nM) [4] and 14-fold more potent than toloxatone (IC50 = 930 nM) . This potency profile positions the compound as a moderately potent MAO-A inhibitor suitable for applications where nanomolar potency is required but extreme selectivity is not desired.

MAO-A inhibition Neurochemistry Antidepressant

MAO-B Inhibition Potency: 20 nM IC50 Compared to Selegiline

N-(butan-2-yl)quinolin-6-amine inhibits human recombinant MAO-B with an IC50 of 20 nM [1]. The reference MAO-B inhibitor selegiline (deprenyl) exhibits IC50 values ranging from 6.8 nM to 51 nM in comparable assays [2]. This places the compound within the same nanomolar potency range as selegiline, with only a 1.0- to 2.9-fold difference depending on the comparator value used. In contrast, many quinoline derivatives exhibit much weaker MAO-B inhibition; for example, primaquine has an MAO-B IC50 of 106.75 µM [3], making N-(butan-2-yl)quinolin-6-amine approximately 5,300-fold more potent.

MAO-B inhibition Neuroprotection Parkinson's disease

Balanced Dual MAO-A/MAO-B Inhibition Profile with Favorable Selectivity Ratio

N-(butan-2-yl)quinolin-6-amine inhibits both MAO-A and MAO-B with IC50 values of 65 nM and 20 nM, respectively, yielding an MAO-A/MAO-B selectivity ratio of 3.25 [1]. This balanced dual inhibition contrasts with highly selective inhibitors: clorgyline has a selectivity ratio >2,300 (MAO-A selective), while selegiline exhibits >450-fold selectivity for MAO-B [2]. The compound's ratio of 3.25 indicates near-equipotent inhibition of both isoforms, a profile that may be advantageous for therapeutic strategies targeting both MAO subtypes simultaneously. This is distinct from non-selective MAO inhibitors like iproniazid (ratio 0.87) which have similar potencies but with weaker absolute IC50 values (6.55 µM and 7.52 µM for MAO-A and MAO-B, respectively) [3].

Dual MAO inhibitor Selectivity ratio Neurodegenerative disease

Weak Butyrylcholinesterase (BuChE) Inhibition Minimizes Off-Target Cholinergic Effects

N-(butan-2-yl)quinolin-6-amine inhibits equine serum butyrylcholinesterase (BuChE) with an IC50 of 16,600 nM (16.6 µM) [1]. This weak inhibition is approximately 255-fold weaker than its MAO-B inhibition and 255-fold weaker than its MAO-A inhibition, indicating high selectivity for MAO isoforms over BuChE. In contrast, many quinoline-sulfonamide hybrids designed as multi-target agents exhibit BuChE IC50 values in the sub-micromolar range (e.g., 0.58 µM) [2]. The low BuChE affinity of this compound reduces the likelihood of confounding cholinergic side effects in cellular or in vivo models, making it a cleaner tool for studying MAO-mediated pathways.

BuChE inhibition Cholinesterase Selectivity

High Purity (≥98%) and Consistent Physicochemical Properties Ensure Reproducible Experimental Results

Commercially available N-(butan-2-yl)quinolin-6-amine is supplied with a minimum purity of 95% to 98%, as verified by multiple vendors . The molecular weight is consistently reported as 200.28 g/mol . This high purity specification is critical for enzymatic assays where impurities could artifactually inhibit or activate MAO isoforms, leading to false IC50 determinations. In contrast, unsubstituted 6-aminoquinoline (CAS 580-15-4) is often supplied at lower purity grades (e.g., 95% with unspecified impurities) and lacks defined MAO inhibition data . The availability of this compound at 98% purity reduces the need for in-house purification, saving time and resources in procurement and experimental setup.

Purity Quality control Reproducibility

N-(butan-2-yl)quinolin-6-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Neuroscience Research: In Vitro MAO-A and MAO-B Dual Inhibition Studies

Utilize N-(butan-2-yl)quinolin-6-amine as a moderately potent, balanced dual inhibitor of MAO-A (IC50 65 nM) and MAO-B (IC50 20 nM) in enzymatic assays or cellular models. Its selectivity ratio of 3.25 enables simultaneous investigation of both MAO isoforms without the extreme bias of reference inhibitors like clorgyline or selegiline [1]. The compound's low BuChE inhibition (IC50 16,600 nM) minimizes off-target cholinergic interference [2].

Drug Discovery: Phenotypic Screening for Neuroprotective or Antidepressant Candidates

Employ this compound as a tool compound in phenotypic screens where dual MAO inhibition is hypothesized to confer therapeutic benefit, such as in Parkinson's disease or depression models. Its nanomolar potency on MAO-B is comparable to selegiline (IC50 20 nM vs. 6.8-51 nM), making it a suitable alternative for exploring non-selective MAO inhibition in cell-based assays .

Chemical Biology: Structure-Activity Relationship (SAR) Studies of 6-Aminoquinoline Derivatives

Use N-(butan-2-yl)quinolin-6-amine as a reference compound in SAR campaigns exploring the impact of N-alkyl substitution on MAO inhibition. The sec-butyl group confers a unique dual inhibition profile distinct from unsubstituted 6-aminoquinoline, providing a benchmark for evaluating synthetic analogs . The high purity (98%) ensures accurate potency comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(butan-2-yl)quinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.